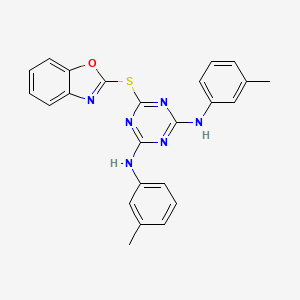

6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzoxazole moiety linked to a triazine core

Properties

Molecular Formula |

C24H20N6OS |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C24H20N6OS/c1-15-7-5-9-17(13-15)25-21-28-22(26-18-10-6-8-16(2)14-18)30-23(29-21)32-24-27-19-11-3-4-12-20(19)31-24/h3-14H,1-2H3,(H2,25,26,28,29,30) |

InChI Key |

KKYXNNBEVKBBPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC=CC(=C5)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-aminophenol with aromatic aldehydes in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (145-150°C) for several hours to yield the benzoxazole derivative . This intermediate is then reacted with triazine derivatives under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as samarium triflate or copper (II) oxide nanoparticles may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzymes or receptors, modulating their activity. The triazine core may interact with nucleic acids or proteins, affecting cellular processes. Pathways involved include inhibition of enzyme activity and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Benzoxazole Derivatives: Compounds like 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide share structural similarities and exhibit comparable biological activities.

Triazine Derivatives: Compounds such as melamine and cyanuric acid are structurally related and have diverse applications in materials science and agriculture.

Uniqueness

6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combined benzoxazole and triazine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for various applications, making it a valuable compound for further research and development .

Biological Activity

The compound 6-(1,3-Benzoxazol-2-ylsulfanyl)-N2,N4-bis(3-methylphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure features a triazine core with benzoxazole and sulfanyl substitutions. The presence of these functional groups is crucial for its biological activity.

Biological Activities

-

Anticancer Activity

- Research indicates that 1,3,5-triazine derivatives exhibit potent anticancer properties. The compound has shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells by targeting specific enzymes involved in tumorigenesis .

- Case Study : A study reported that triazine compounds exhibited IC50 values ranging from 1.96 µM to 4.40 µM against different cancer types, suggesting a strong inhibitory effect on cell proliferation .

-

Enzyme Inhibition

- The compound has been evaluated for its ability to inhibit key enzymes related to Alzheimer's disease. In vitro assays revealed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical for neurotransmitter regulation .

- Table 1: Enzyme Inhibition Data

Compound AChE IC50 (µM) BuChE IC50 (µM) 9c 19.01 ± 0.57 12.69 ± 1.79 9f 21.09 ± 1.89 13.17 ± 0.36 9a 45.17 ± 1.65 38.21 ± 0.72

- Antimicrobial Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Dual Binding Nature : Molecular dynamics studies suggest that the compound can bind simultaneously to the catalytic active sites and peripheral anionic sites of target enzymes .

- Induction of Apoptosis : It has been observed that certain triazine derivatives can increase the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetic profiles indicate favorable absorption and distribution characteristics for this compound, adhering to drug-likeness rules . Toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.